Cas no 869898-86-2 (Platencin)

Platencin structure
Platencin structure
Nome del prodotto:Platencin
Numero CAS:869898-86-2
MF:C24H27NO6
MW:425.4742872715
CID:1066731
PubChem ID:16745128

Platencin Proprietà chimiche e fisiche

Nomi e identificatori

    • Platencin
    • 2,4-Dihydroxy-3-[3-(5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl)propanoylamino]b
    • 3-[[3-[(2S,4aS,8S,8aR)-1,3,4,7,8,8a-Hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4a-ethanonaphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxybenzoic acid (ACI)
    • (-)-Platencin
    • DTXSID90659162
    • 2,4-Dihydroxy-3-{3-[(2S,4aS,8S)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl]propanamido}benzoic acid
    • SCHEMBL4547385
    • Platencin [MI]
    • HY-118512
    • Benzoic acid, 3-((3-((2S,4aS,8S,8aR)-1,3,4,7,8,8a-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4a-ethanonaphthalen-8-yl)-1-oxopropyl)amino)-2,4-dihydroxy-
    • 869898-86-2
    • CHEBI:68241
    • CS-0066239
    • BDBM50601421
    • 2,4-dihydroxy-3-({3-[(4aS,8S,8aR)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl]propanoyl}amino)benzoic acid
    • 3-((3-((2S,4aS,8S,8aR)-1,3,4,7,8,8a-Hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4a-ethanonaphthalen-8-yl)-1-oxopropyl)amino)-2,4-dihydroxybenzoic acid
    • Q27136732
    • 2,4-dihydroxy-3-[3-[(1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid
    • XK356W8OOB
    • 2,4-Dihydroxy-3-({3-[(2s,4as,8s,8ar)-8-Methyl-3-Methylidene-7-Oxo-1,3,4,7,8,8a-Hexahydro-2h-2,4a-Ethanonaphthalen-8-Yl]propanoyl}amino)benzoic Acid
    • AKOS040756240
    • UNII-XK356W8OOB
    • N32
    • CHEMBL1092943
    • 2,4-dihydroxy-3-((3-((4aS,8S,8aR)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl)propanoyl)amino)benzoic acid
    • DA-66773
    • 2,4-dihydroxy-3-(3-((1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo(6.2.2.01,6)dodec-2-enyl)propanoylamino)benzoic acid
    • Inchi: 1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17-,23-,24+/m0/s1
    • Chiave InChI: DWUHGPPFFABTIY-RLWZQHMASA-N
    • Sorrisi: C([C@@]1(C(=O)C=C[C@@]23CC[C@@H](C[C@@H]12)C(=C)C3)C)CC(=O)NC1C(O)=CC=C(C(=O)O)C=1O

Proprietà calcolate

  • Massa esatta: 425.18383758g/mol
  • Massa monoisotopica: 425.18383758g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 836
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 124

Platencin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66002-500ug
Platencin
869898-86-2 98%
500ug
¥12776.00 2023-09-08
TRC
P578203-50µg
Platencin
869898-86-2
50µg
525.00 2021-07-19
TRC
P578203-100?g
Platencin
869898-86-2
100μg
825.00 2021-07-19
TRC
P578203-10µg
Platencin
869898-86-2
10µg
140.00 2021-07-19
BioAustralis
BIA-P1178-0.50 mg
Platencin
869898-86-2 >95%byHPLC
0.50mg
$1278.00 2023-08-21
TRC
P578203-.1mg
Platencin
869898-86-2
1mg
$976.00 2023-05-17
TRC
P578203-.01mg
Platencin
869898-86-2
01mg
$167.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-202291-100 µg
Platencin,
869898-86-2 >99%
100µg
¥2,738.00 2023-07-10
TRC
P578203-.05mg
Platencin
869898-86-2
05mg
$626.00 2023-05-17
BioAustralis
BIA-P1178-0.10mg
Platencin
869898-86-2 >95% by HPLC
0.10mg
$380.00 2024-09-10

Platencin Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
A Second-Generation Chemoenzymatic Total Synthesis of Platencin
Muhammad, Rehmani N.; et al, Synlett, 2016, 27(1), 61-66

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 5 h, 50 °C
1.2 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  14 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, 18 °C
1.2 Solvents: Dimethylformamide ;  70 h, 18 °C
Riferimento
A Chemoenzymatic and Fully Stereocontrolled Total Synthesis of the Antibacterial Natural Product (-)-Platencin
Chang, Ee Ling; et al, Chemistry - An Asian Journal, 2015, 10(2), 427-439

Metodo di produzione 4

Condizioni di reazione
Riferimento
Stereocontrolled Formal Synthesis of Platencin
Hsu, Day-Shin ; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4689-4695

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0.75 h, 18 °C; 18 °C → 78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 18 °C; 1.5 h, 18 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, 18 °C
3.1 -
Riferimento
A Second-Generation Chemoenzymatic Total Synthesis of Platencin
Muhammad, Rehmani N.; et al, Synlett, 2016, 27(1), 61-66

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bis(trimethylsilyl)amide Solvents: Dichloromethane ;  1 h, 18 °C
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  N-methylmorpholine N-oxide ;  16 h, 60 °C
2.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  48 h, 18 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, 18 °C
3.2 Solvents: Dimethylformamide ;  70 h, 18 °C
Riferimento
A Chemoenzymatic and Fully Stereocontrolled Total Synthesis of the Antibacterial Natural Product (-)-Platencin
Chang, Ee Ling; et al, Chemistry - An Asian Journal, 2015, 10(2), 427-439

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  10 min, 0 °C
1.3 Solvents: Toluene ;  0 °C; 0 °C → 50 °C; 1.5 h, 50 °C; 50 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Tetrahydrofuran ;  rt
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 1 h, 60 °C; 60 °C → rt
1.7 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Dichloromethane ;  rt
2.2 Reagents: Dess-Martin periodinane ;  1 h, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 -
Riferimento
Enantioselective divergent approaches to both (-)-platensimycin and (-)-platencin
Hirai, Sho; et al, Tetrahedron, 2011, 67(2), 518-530

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, rt
2.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Riferimento
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt
2.1 -
Riferimento
Stereocontrolled Formal Synthesis of Platencin
Hsu, Day-Shin ; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4689-4695

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, 18 °C
2.1 -
Riferimento
A Second-Generation Chemoenzymatic Total Synthesis of Platencin
Muhammad, Rehmani N.; et al, Synlett, 2016, 27(1), 61-66

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  tert-Butanol ;  5 min, 0 °C
1.2 30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
3.2 Solvents: Dimethylformamide ;  40 h, rt
Riferimento
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  16 h, rt
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, rt
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Riferimento
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  48 h, 18 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, 18 °C
2.2 Solvents: Dimethylformamide ;  70 h, 18 °C
Riferimento
A Chemoenzymatic and Fully Stereocontrolled Total Synthesis of the Antibacterial Natural Product (-)-Platencin
Chang, Ee Ling; et al, Chemistry - An Asian Journal, 2015, 10(2), 427-439

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  16 h, 25 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Metodo di produzione 16

Condizioni di reazione
Riferimento
Enantioselective divergent approaches to both (-)-platensimycin and (-)-platencin
Hirai, Sho; et al, Tetrahedron, 2011, 67(2), 518-530

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Dess-Martin periodinane ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 -
Riferimento
Enantioselective divergent approaches to both (-)-platensimycin and (-)-platencin
Hirai, Sho; et al, Tetrahedron, 2011, 67(2), 518-530

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Riferimento
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 5 h, 50 °C
2.2 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  14 h, rt
2.3 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
3.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Formic acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt
3.1 -
Riferimento
Stereocontrolled Formal Synthesis of Platencin
Hsu, Day-Shin ; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4689-4695

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
1.2 Solvents: Dimethylformamide ;  40 h, rt
Riferimento
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  25 °C; 25 °C → 50 °C; 6 h, 50 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  20 min, 25 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  20 min, rt
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, rt
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Riferimento
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ,  Hexamethylphosphoramide ;  30 min, -78 °C
1.2 2 h, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  rt; 15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 5 h, 50 °C
3.2 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  14 h, rt
3.3 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
4.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  tert-Butanol ;  5 min, 0 °C
2.2 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
4.2 Solvents: Dimethylformamide ;  40 h, rt
Riferimento
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
2.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
2.2 Solvents: Dimethylformamide ;  40 h, rt
Riferimento
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  25 °C; 15 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  25 °C; 25 °C → 50 °C; 6 h, 50 °C
3.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
4.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ,  Hexamethylphosphoramide ;  35 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  25 °C; 15 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  25 °C; 25 °C → 50 °C; 6 h, 50 °C
4.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
5.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Riferimento
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Platencin Raw materials

Platencin Preparation Products

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.